

Spectroscopic Profile of Propionic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Propionic anhydride*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **propionic anhydride** (CAS No. 123-62-6), a key reagent in organic synthesis. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside visualizations to clarify analytical workflows and the relationships between spectroscopic methods and structural elucidation.

Introduction

Propionic anhydride, with the chemical formula $(\text{CH}_3\text{CH}_2\text{CO})_2\text{O}$, is a widely used acylating agent. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of resulting products in various research and development settings, including the pharmaceutical industry. This guide synthesizes publicly available spectroscopic data into a structured and readily accessible format.

Spectroscopic Data

The following sections present the key spectroscopic data for **propionic anhydride** in a tabulated format for ease of reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of **propionic anhydride** is characterized by the prominent absorption bands of the carbonyl groups.

| Wavenumber (cm ⁻¹) | Assignment | Intensity | Reference(s) |
|--------------------------------|-----------------------------|-----------|--------------|
| 1810 | C=O Symmetric Stretch | Strong | [1] |
| 1760 | C=O Asymmetric Stretch | Strong | [1] |
| 2980-2880 | C-H Stretch (Alkyl) | Medium | |
| 1465 | C-H Bend (CH ₃) | Medium | |
| 1350 | C-H Bend (CH ₂) | Medium | |
| 1050-1000 | C-O Stretch | Strong | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference(s) |
|------------------------|--------------|-------------|--------------------------|--------------------|--------------|
| ~2.5 | Quartet (q) | 4H | ~7.5 | -CH ₂ - | |
| ~1.1 | Triplet (t) | 6H | ~7.5 | -CH ₃ | |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

| Chemical Shift (δ) ppm | Assignment | Reference(s) |
|---------------------------------|--------------------|--------------|
| ~168 | C=O | [2] |
| ~28 | -CH ₂ - | [2] |
| ~8 | -CH ₃ | [2] |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry of **propionic anhydride** provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment | Reference(s) |
|-----|--------------------|--|--------------|
| 130 | Low | [M] ⁺ (Molecular Ion) | [3] |
| 74 | Moderate | [CH ₃ CH ₂ COOH] ⁺ | [3] |
| 57 | High | [CH ₃ CH ₂ CO] ⁺ (Acylium Ion) | [3][4] |
| 29 | High | [CH ₃ CH ₂] ⁺ (Ethyl Cation) | [3] |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like **propionic anhydride**.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **propionic anhydride** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
- **Instrument Setup:** The spectrometer is set to acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (e.g., CO₂ and H₂O).

- **Data Acquisition:** The prepared salt plates are placed in the sample holder of the IR spectrometer. The spectrum is then recorded over the desired range (typically 4000-400 cm^{-1}).
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of **propionic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3) is added to a clean, dry NMR tube. A small amount of **propionic anhydride** (typically 1-5 mg for ^1H NMR, 10-20 mg for ^{13}C NMR) is then added and the mixture is gently agitated to ensure homogeneity. A small amount of a reference standard, such as tetramethylsilane (TMS), may also be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
- **Data Acquisition:** For ^1H NMR, a single pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are acquired to obtain a good quality spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

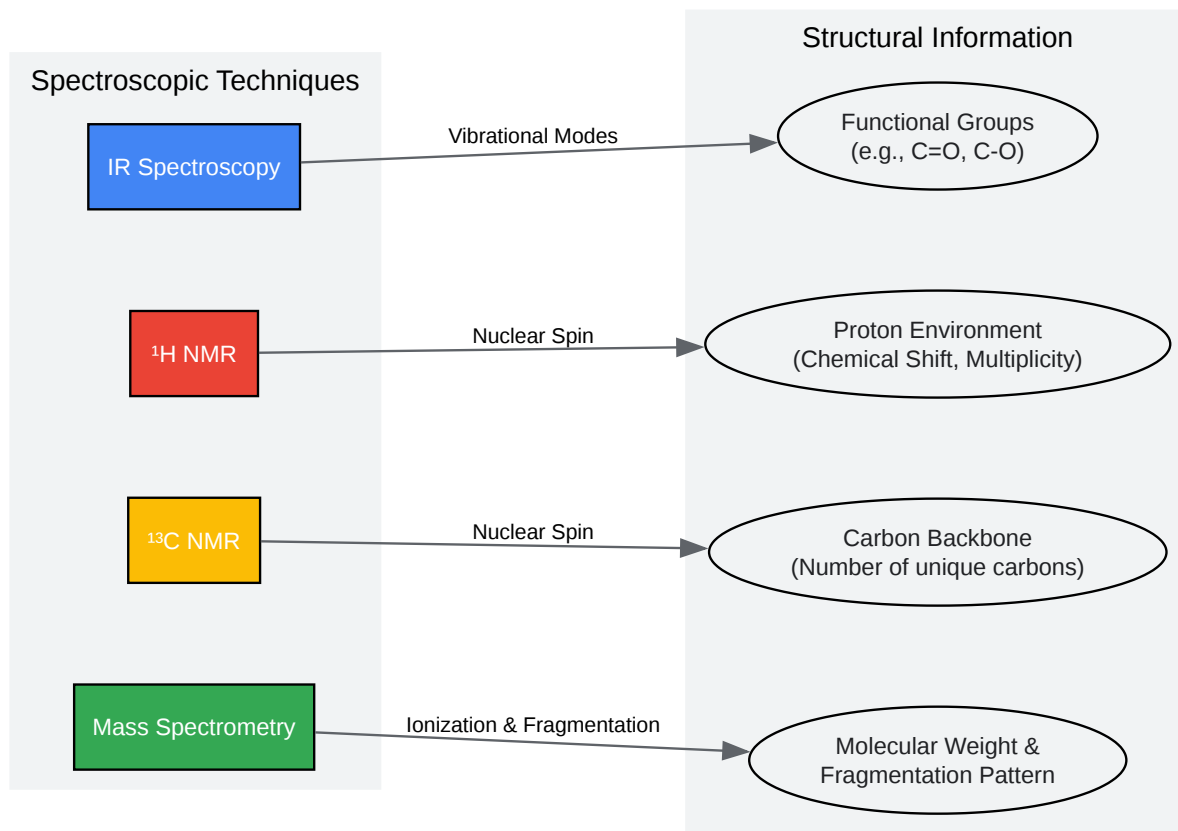
Mass Spectrometry (MS)

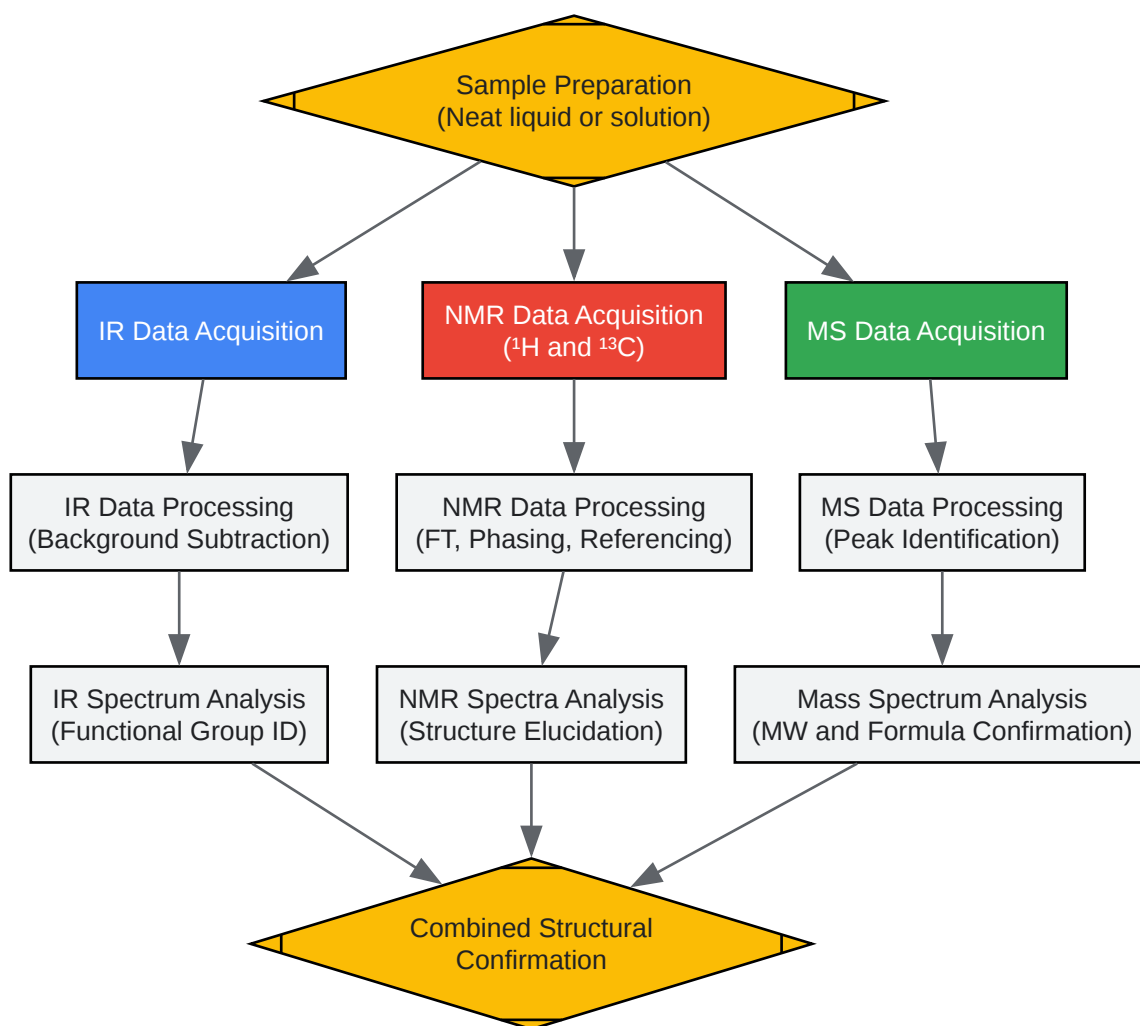
- **Sample Preparation:** A dilute solution of **propionic anhydride** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Sample Introduction:** The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

- Ionization: The molecules are ionized. For a volatile compound like **propionic anhydride**, electron ionization (EI) is a common method.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.





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